3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde
Overview
Description
3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a benzaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is the etherification of 3-methoxy-4-hydroxybenzaldehyde with 2-(2-propan-2-yloxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the formation of the ether bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and ether groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: 3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzoic acid
Reduction: 3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzyl alcohol
Scientific Research Applications
3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkages may also influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
- 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
- 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde
Uniqueness
3-Methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to its specific combination of functional groups and ether linkages, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
IUPAC Name |
3-methoxy-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethoxy]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-16(2)27-20-7-5-4-6-18(20)25-12-10-24-11-13-26-19-9-8-17(15-22)14-21(19)23-3/h4-9,14-16H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJSSBJVQHITNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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